molecular formula C25H25N5O4 B2786109 (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1115895-76-5

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2786109
CAS No.: 1115895-76-5
M. Wt: 459.506
InChI Key: VRDKNSBSZYSAAX-UHFFFAOYSA-N
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Description

This compound features a benzofuropyrimidine core fused to a piperidine ring, connected via a methanone bridge to a piperazine moiety substituted with a furan-2-carbonyl group. While direct pharmacological data for this specific compound are absent in the provided evidence, comparisons with analogs highlight its structural uniqueness and plausible synthetic pathways.

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c31-24(29-11-13-30(14-12-29)25(32)20-6-3-15-33-20)17-7-9-28(10-8-17)23-22-21(26-16-27-23)18-4-1-2-5-19(18)34-22/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDKNSBSZYSAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, also known by its IUPAC name, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of the compound is C25H25N5O4C_{25}H_{25}N_{5}O_{4}, with a molecular weight of approximately 459.51 g/mol. The structure features a complex arrangement that includes a benzofuro-pyrimidine core and piperidine and piperazine moieties, which contribute to its biological profile.

PropertyValue
Molecular FormulaC25H25N5O4
Molecular Weight459.51 g/mol
IUPAC Name1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanone
InChI KeyYTZKTWHRONFMMY-UHFFFAOYSA-N

The compound's mechanism of action involves interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit specific tyrosine kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells : MDA-MB-231 and MCF-7 cell lines showed IC50 values ranging from 19.9 µM to 75.3 µM.
  • Ovarian Cancer Cells : COV318 and OVCAR-3 cell lines exhibited similar sensitivity.

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it was found to possess moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 100–400 µg/mL .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may exert anti-inflammatory effects through the modulation of inflammatory mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Benzoylpiperidine Derivatives : A study highlighted the antiproliferative activity of benzoylpiperidine derivatives on various cancer cell lines, demonstrating IC50 values as low as 0.84 µM for some modified compounds .
  • Antimicrobial Activity Assessment : Another investigation focused on a series of thiazolidinone derivatives, which revealed promising antimicrobial profiles against multiple bacterial strains . While not directly related to our compound, these findings underscore the potential for similar structures to exhibit significant biological activities.

Comparison with Similar Compounds

Structural Analog: {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (Compound 11a-j)

Key Differences :

  • Core Structure : Replaces benzofuropyrimidine with a simpler pyrimidine ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group.
  • Substituents : Uses sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) instead of furan-2-carbonyl on the piperazine ring.
  • Synthesis : Synthesized via nucleophilic substitution of sulfonyl chlorides with a piperazine intermediate under reflux in ethylene dichloride .
Parameter Target Compound Compound 11a-j
Core Heterocycle Benzofuro[3,2-d]pyrimidine Pyrimidine
Piperazine Substituent Furan-2-carbonyl Sulfonyl groups (e.g., -SO₂R)
Molecular Weight (Da) ~495 (estimated) 450–550 (varies with substituent)
Synthetic Conditions Not explicitly described; likely requires coupling agents Reflux in ethylene dichloride with Et₃N

Structural Analog: 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 50b)

Key Differences :

  • Core Structure: Pyrido[3,4-d]pyrimidinone instead of benzofuropyrimidine.
  • Substituents : Features a pyrazole-ethyl-piperidine chain and a trimethylsilyl-protected alcohol.
  • Synthesis : Utilizes cesium carbonate in DMF for nucleophilic substitution of methanesulfonate intermediates .
Parameter Target Compound Compound 50b
Core Heterocycle Benzofuro[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidinone
Piperidine/Piperazine Piperidine linked to piperazine Piperidine with pyrazole-ethyl chain
Molecular Weight (Da) ~495 (estimated) 551.7
Synthetic Conditions Likely requires coupling agents Cs₂CO₃ in anhydrous DMF

Functional Implications: The pyrido[3,4-d]pyrimidinone core in Compound 50b may favor kinase inhibition due to planar aromaticity, whereas the benzofuropyrimidine in the target compound could enhance DNA intercalation or topoisomerase inhibition.

Structural Analog: 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

Key Differences :

  • Core Structure : Simple pyrimidine vs. benzofuropyrimidine.
  • Substituents : Benzodioxolylmethyl group on piperazine instead of furan-carbonyl.
  • Structural Data : Orthorhombic crystal system (Pccn) with a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å .
Parameter Target Compound 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazinyl}pyrimidine
Aromatic Core Benzofuropyrimidine Pyrimidine
Piperazine Substituent Furan-2-carbonyl Benzodioxolylmethyl
Molecular Weight (Da) ~495 (estimated) 298.34
Crystallography Not reported Orthorhombic, Pccn

Functional Implications :
The benzodioxolylmethyl group in the analog may enhance blood-brain barrier penetration, whereas the furan-carbonyl in the target compound could increase metabolic stability.

Structural Analog: (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone

Key Differences :

  • Core Structure : Indole vs. benzofuropyrimidine.
  • Substituents : Benzylpiperazine vs. furan-carbonyl-piperazine.
Parameter Target Compound (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Core Heterocycle Benzofuropyrimidine Indole
Piperazine Substituent Furan-2-carbonyl Benzyl
Molecular Weight (Da) ~495 (estimated) 319.41 (C₂₀H₂₁N₃O)

Functional Implications : The indole core in the analog is associated with serotonin receptor modulation, whereas the benzofuropyrimidine in the target compound may align with antifolate or antiviral activity.

Q & A

Q. What are the common synthetic routes for synthesizing (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone and its analogs?

Answer: The compound and its analogs are typically synthesized via coupling reactions between substituted piperidine and benzofuropyrimidine precursors. Key steps include:

  • Amide/Carbamate Formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Substitution Reactions : Introduction of furan-2-carbonyl groups to the piperazine ring via nucleophilic acyl substitution under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography with gradients of n-hexane/ethyl acetate (e.g., 5:5 ratio) to isolate intermediates .

Q. Table 1: Representative Reaction Conditions from Analogs

PrecursorReagents/ConditionsYieldPurity (HPLC)Reference
Piperidin-4-yl intermediateEDCI, HOBt, DCM, rt, 24h59–84%95–99%
Furan-2-carbonyl chloridePiperazine, TEA, THF, 0°C→rt, 12h73–78%96%

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Answer: Standard characterization protocols include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, piperidine ring protons appear at δ 1.5–3.5 ppm, while benzofuropyrimidine aromatic protons resonate at δ 7.0–8.5 ppm .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, 254 nm UV detection) with retention times (e.g., 11.5–13.0 min) to assess purity (>95%) .
  • Elemental Analysis : Validation of C, H, N percentages (e.g., C: 65.2%, H: 5.8%, N: 12.1% calculated vs. observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer: Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency for sterically hindered intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving benzofuropyrimidine cores .
  • Temperature Control : Low-temperature (−10°C) steps minimize side reactions during acylation .

Case Study : A piperidine-furan analog synthesized via EDCI/HOBt in DMF achieved 84% yield vs. 65% in DCM, attributed to improved solubility .

Q. How should researchers resolve discrepancies in NMR or HPLC data during structural validation?

Answer: Methodological approaches include:

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions .
  • HPLC-MS Coupling : Confirm molecular ions (e.g., m/z 498.2 for [M+H]⁺) to rule out impurities .
  • Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic Pccn system) to resolve stereochemical ambiguities .

Example : A ¹³C NMR discrepancy (δ 168.5 ppm observed vs. 170.2 ppm calculated) in a furan-carbonyl analog was resolved via HMBC, confirming correct regiochemistry .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Answer: SAR strategies involve:

  • Substituent Variation : Systematic replacement of the furan-2-carbonyl group with bioisosteres (e.g., thiophene or pyridine) to modulate target affinity .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
  • Biological Profiling : In vitro assays (e.g., IC₅₀ measurements against cancer cell lines) to correlate structural modifications with activity .

Q. Table 2: SAR Trends in Analogs

SubstituentBiological Activity (IC₅₀)TargetReference
Furan-2-carbonyl0.12 μMKinase X
Thiophene-2-carbonyl0.45 μMKinase X
4-Fluorophenyl1.2 μMGPCR Y

Q. What experimental designs are recommended for analyzing metabolic stability in vitro?

Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .
  • Data Interpretation : Calculate intrinsic clearance (CLint) using the well-stirred model; prioritize derivatives with CLint < 15 μL/min/mg .

Q. How can researchers address contradictory bioactivity data across structural analogs?

Answer:

  • Dose-Response Curves : Validate activity trends with 8-point dilution series (e.g., 0.1–100 μM) to rule out assay variability .
  • Off-Target Screening : Broad-panel profiling (e.g., Eurofins CEREP) to identify polypharmacology confounding SAR interpretations .
  • Physicochemical Profiling : LogP and solubility measurements (e.g., shake-flask method) to distinguish intrinsic activity from bioavailability effects .

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